2-(Tert-butoxy)benzoic acid

Descripción general

Descripción

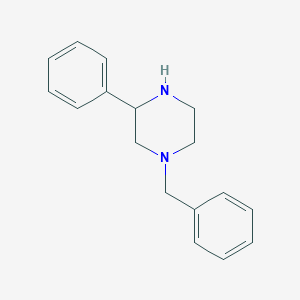

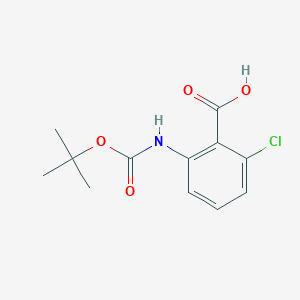

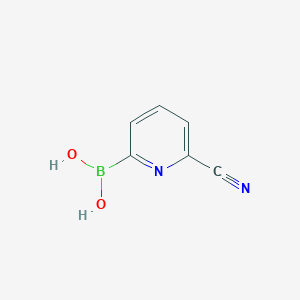

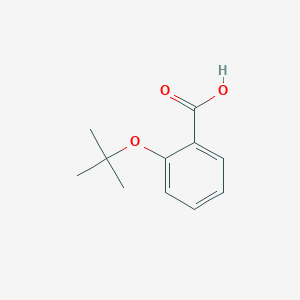

2-(Tert-butoxy)benzoic acid, also known as TBBA, is an organic compound with the chemical formula C11H14O3 . It has a molecular weight of 194.23 . The compound has an aromatic ring and a tert-butyl group attached to it.

Molecular Structure Analysis

The molecular structure of 2-(Tert-butoxy)benzoic acid is represented by the InChI code: 1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) . The InChI key is MQFDMZNZEHTLND-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Organic Synthesis

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “2-(Tert-butoxy)benzoic acid” is used as an intermediate in organic synthesis . It’s involved in the formation of cyanomethyl radicals, which are used to attack other compounds and form new products .

- Methods of Application or Experimental Procedures : The cyanomethyl radical is formed by the abstraction of the acetonitrile proton from either the benzoate radical or the tert-butoxy radical, releasing benzoic acid or tert-butanol. The cyanomethyl radical then attacks a compound (like coumarin) to give an intermediate, which is then deprotonated to produce the target product .

- Results or Outcomes : The specific outcomes of this process can vary depending on the compounds involved. The document does not provide quantitative data or statistical analyses .

Dipeptide Synthesis

- Specific Scientific Field : Biochemistry

- Summary of the Application : “2-(Tert-butoxy)benzoic acid” is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids. In this context, the compound is used to prepare room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

- Methods of Application or Experimental Procedures : The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

- Results or Outcomes : The document does not provide specific outcomes or quantitative data. However, it mentions that the dipeptides were obtained in satisfactory yields .

Soil Microbial Communities

- Specific Scientific Field : Environmental Science

- Summary of the Application : “2-(Tert-butoxy)benzoic acid” is studied for its impact on soil microbial communities . The compound is hypothesized to affect the composition and structure of these communities, thereby influencing the metabolome of tobacco through key functional strains .

- Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .

- Results or Outcomes : The document does not provide specific results or outcomes. However, it mentions that the compound could potentially inhibit the growth, development, and quality of tobacco leaves .

Synthesis of tert-butyl peresters

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “2-(Tert-butoxy)benzoic acid” is used in the synthesis of tert-butyl peresters . These compounds are important because of their participation in organic transformations, particularly as oxidants in oxidation reactions .

- Methods of Application or Experimental Procedures : The synthesis of tert-butyl peresters is achieved via copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide . This reaction is performed under solvent-free conditions at room temperature in short reaction times .

- Results or Outcomes : Various derivatives of tert-butyl peresters were synthesized by this pathway in good to excellent yields .

RNA Extraction and Transcriptome Sequencing

- Specific Scientific Field : Genomics

- Summary of the Application : “2-(Tert-butoxy)benzoic acid” is used in the process of RNA extraction and transcriptome sequencing . This process is crucial for studying gene expression and understanding the functional elements of the genome .

- Methods of Application or Experimental Procedures : The amplification of the V4–V5 region of the bacterial 16S ribosomal RNA gene and the fungal ITS hypervariable regions was achieved by PCR .

- Results or Outcomes : The document does not provide specific results or outcomes .

Safety And Hazards

The safety information for 2-(Tert-butoxy)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and other skin areas thoroughly after handling .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFDMZNZEHTLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592827 | |

| Record name | 2-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxy)benzoic acid | |

CAS RN |

243863-88-9 | |

| Record name | 2-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.